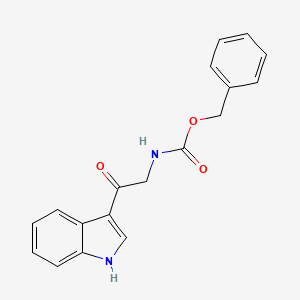

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a carbamate derivative featuring an indole moiety, a structure widely utilized in peptide synthesis and medicinal chemistry. The compound consists of a benzyl carbamate group linked to a 2-oxoethyl chain attached to the 3-position of the indole ring. Its synthesis typically involves coupling reactions between activated carbamate precursors and indole-containing intermediates, as described in general procedures for related compounds (e.g., ).

Properties

CAS No. |

73053-98-2 |

|---|---|

Molecular Formula |

C18H16N2O3 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

benzyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C18H16N2O3/c21-17(15-10-19-16-9-5-4-8-14(15)16)11-20-18(22)23-12-13-6-2-1-3-7-13/h1-10,19H,11-12H2,(H,20,22) |

InChI Key |

OOMWPOLYLKNJOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate typically involves the reaction of 1H-indole-3-carbaldehyde with benzyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications

Key Observations :

- Halogenation (e.g., bromine in 8a) increases molecular weight and may enhance binding to hydrophobic pockets.

- Phenethyl groups (5.33g) introduce aromatic interactions but reduce solubility.

- Ring size variations (e.g., azetidine vs. pyrrolidine) influence reactivity and conformational flexibility.

Physical and Spectral Properties

Table 2: Comparative Spectral Data

*Hypothetical data inferred from analogs.

Biological Activity

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate features a unique combination of an indole moiety and a carbamate functional group. The indole ring is known for its involvement in various biological processes, including neurotransmission and anti-inflammatory responses. The structural formula can be summarized as follows:

The biological activity of this compound is primarily attributed to its structural components. The indole moiety plays a crucial role in modulating neurotransmitter systems, which can lead to various pharmacological effects such as:

- Antidepressant activity

- Anti-inflammatory properties

- Neuroprotective effects

Preliminary studies suggest that compounds with similar structures exhibit significant interactions with biological targets, making this compound a candidate for further pharmacological exploration .

In Vitro Studies

In vitro studies have demonstrated that Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate has promising activity against various enzymes and receptors. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Activity Against AChE and BChE

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate | 19.84 ± 0.95 | |

| Donepezil | 10.76 ± 1.66 | |

| Galanthamine | 9.77 ± 0.76 |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls.

- Antidepressant Activity : Another investigation focused on the antidepressant-like effects in animal models. The compound was administered to rodents subjected to stress-induced behaviors, revealing a decrease in depressive-like symptoms, suggesting potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate indicates that modifications to the indole or carbamate portions can enhance or diminish biological activity. For example, substituents on the benzyl group can influence binding affinity to target receptors, impacting overall efficacy.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group on benzene | Increased AChE inhibition |

| Hydroxyl groups | Enhanced BChE inhibitory activity |

| Indole substitutions | Variable effects on neuroactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.